

## Zandelisib In Vivo Efficacy: A Comparative Analysis of Intermittent versus Continuous Dosing

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of intermittent versus continuous administration of **Zandelisib**, a selective inhibitor of the phosphatidylinositol 3-kinase delta (PI3K $\delta$ ) pathway.[1] The intermittent dosing regimen for **Zandelisib** has been developed to mitigate immune-related adverse events associated with continuous inhibition of the PI3K $\delta$  pathway, while aiming to maintain therapeutic efficacy.[2][3][4] This document synthesizes preclinical and clinical data to offer a comprehensive overview of the two dosing strategies.

## **Quantitative Data Summary**

The following tables summarize the key efficacy and safety data from preclinical and clinical studies comparing intermittent and continuous **Zandelisib** administration.

Table 1: Preclinical Efficacy of **Zandelisib** in a SU-DHL-6 Xenograft Model



| Parameter                              | Continuous Dosing      | Intermittent Dosing                                                                                | Source |
|----------------------------------------|------------------------|----------------------------------------------------------------------------------------------------|--------|
| PI3Kδ Inhibitory Effect<br>(50 mg/kg)  | Sustained for 8 hours  | Not explicitly stated,<br>but intermittent<br>regimen designed to<br>leverage sustained<br>effects | [2][4] |
| PI3Kδ Inhibitory Effect<br>(100 mg/kg) | Sustained for 24 hours | Not explicitly stated,<br>but intermittent<br>regimen designed to<br>leverage sustained<br>effects | [2][4] |
| Anti-tumor Activity                    | Significant            | Maintained                                                                                         | [2][4] |

Note: The preclinical data is based on the abstract of a study and specific quantitative comparisons of tumor growth inhibition between continuous and a defined intermittent schedule were not available in the provided search results.

Table 2: Clinical Efficacy of **Zandelisib** in Relapsed or Refractory B-cell Malignancies (Phase 1b Study)



| Efficacy Outcome                                                               | Continuous Dosing<br>(60 mg daily) | Intermittent Dosing<br>(60 mg, days 1-7 of<br>28-day cycle after<br>initial daily dosing) | Source |
|--------------------------------------------------------------------------------|------------------------------------|-------------------------------------------------------------------------------------------|--------|
| Follicular Lymphoma<br>(FL)                                                    |                                    |                                                                                           |        |
| Objective Response<br>Rate (ORR)                                               | 76% (n=25)                         | 79% (monotherapy,<br>n=18), 95% (with<br>rituximab, n=19)                                 | [5]    |
| Chronic Lymphocytic<br>Leukemia (CLL) /<br>Small Lymphocytic<br>Lymphoma (SLL) |                                    |                                                                                           |        |
| Objective Response<br>Rate (ORR)                                               | 100% (n=10)                        | 100% (n=10)                                                                               | [5]    |
| Marginal Zone<br>Lymphoma (MZL)                                                |                                    |                                                                                           |        |
| Objective Response<br>Rate (ORR)                                               | N/A                                | 100% (with rituximab, n=4)                                                                | [5]    |

Table 3: Safety Profile of **Zandelisib** in Relapsed or Refractory B-cell Malignancies (Phase 1b Study)



| Adverse Event<br>(Grade ≥3)                   | Continuous Dosing | Intermittent Dosing | Source |
|-----------------------------------------------|-------------------|---------------------|--------|
| Any Grade ≥3 AE                               | 76%               | 44%                 | [5]    |
| Diarrhea                                      | 21%               | 5%                  | [5]    |
| Pneumonia                                     | 16%               | 2%                  | [5]    |
| Colitis                                       | 3%                | 3%                  | [5]    |
| Alanine<br>Aminotransferase<br>(ALT) Increase | 5%                | 5%                  | [5]    |
| Neutropenia                                   | 11%               | 17%                 | [5]    |
| Treatment-Related Serious AEs                 | 21%               | 8%                  | [5]    |

# Experimental Protocols Preclinical In Vivo Xenograft Study (SU-DHL-6)

- Objective: To evaluate the in vivo anti-tumor activity and pharmacodynamics of **Zandelisib**.
- Animal Model: Mice bearing SU-DHL-6 B-cell lymphoma tumors.[2][4]
- Drug Administration:
  - Dosing: Zandelisib was administered orally at doses of 50 mg/kg and 100 mg/kg.[2][4]
  - Scheduling: While the abstract implies a comparison, the specific intermittent and continuous schedules used in the preclinical model are not detailed in the available search results. A continuous regimen would typically involve daily administration, while an intermittent schedule could involve several days of treatment followed by a drug-free period.
- · Endpoint Assessment:



- Pharmacodynamics: PI3K $\delta$  inhibitory effects were assessed at various time points post-administration (e.g., 8 and 24 hours).[2][4]
- Efficacy: Anti-tumor activity was evaluated, likely through the measurement of tumor volume over time.

## Clinical Study: Phase 1b Dose-Escalation and Expansion Trial

- Objective: To evaluate the safety, tolerability, and anti-tumor activity of **Zandelisib** administered on continuous and intermittent schedules, as monotherapy or with rituximab, in patients with relapsed or refractory B-cell malignancies.
- Patient Population: Adults with relapsed or refractory B-cell malignancies, including follicular lymphoma (FL), chronic lymphocytic leukemia/small lymphocytic lymphoma (CLL/SLL), and marginal zone lymphoma (MZL).
- Treatment Regimens:
  - Dose Escalation: Zandelisib was initially evaluated at 60 mg, 120 mg, and 180 mg once daily on a continuous schedule to determine the recommended phase 2 dose (RP2D), which was established as 60 mg daily.[5]
  - Dose Expansion:
    - Continuous Dosing: Zandelisib 60 mg administered orally once daily.
    - Intermittent Dosing: Zandelisib 60 mg administered orally once daily for the first two 28-day cycles, followed by administration on days 1-7 of each subsequent 28-day cycle.[5]
    - Combination Therapy: Some cohorts received Zandelisib in combination with intravenous rituximab.[5]
- Efficacy and Safety Assessments:
  - Efficacy: Tumor response was assessed according to standard criteria for the specific malignancy. Key endpoints included Objective Response Rate (ORR), Duration of



Response (DOR), and Progression-Free Survival (PFS).

 Safety: Adverse events were monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).

# Visualizations Signaling Pathway





Click to download full resolution via product page

Caption: PI3K/AKT signaling pathway targeted by Zandelisib.

### **Experimental Workflow**





Click to download full resolution via product page

Caption: In vivo comparison of dosing regimens.

#### Conclusion

The available data suggests that an intermittent dosing schedule of **Zandelisib** maintains high efficacy, comparable to that of a continuous dosing regimen, in patients with relapsed or refractory B-cell malignancies.[5] Notably, the intermittent schedule is associated with a more favorable safety profile, with a lower incidence of grade 3 or higher adverse events, particularly diarrhea and pneumonia.[5] Preclinical studies support the rationale for intermittent dosing by demonstrating a sustained inhibitory effect of **Zandelisib** on its target, PI3K $\delta$ .[2][4] These findings have led to the adoption of the intermittent dosing strategy in ongoing and future clinical trials of **Zandelisib**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. A long-lasting PI3Kδ inhibitor zandelisib forms a water-shielded hydrogen bond with p110δ and demonstrates sustained inhibitory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Zandelisib with continuous or intermittent dosing as monotherapy or in combination with rituximab in patients with relapsed or refractory B-cell malignancy: a multicentre, first-in-patient, dose-escalation and dose-expansion, phase 1b trial PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Zandelisib In Vivo Efficacy: A Comparative Analysis of Intermittent versus Continuous Dosing]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611922#efficacy-of-intermittent-versus-continuous-zandelisib-administration-in-vivo]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com